molecular formula C17H15BrN2S B3221615 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole CAS No. 1207040-98-9

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole

Cat. No. B3221615
CAS RN: 1207040-98-9
M. Wt: 359.3
InChI Key: YNQAYPIEJYIJAD-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole, also known as BPEI, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation, cancer, and microbial growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting these enzymes, this compound may be able to modulate various biological processes involved in disease development and progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole is its versatility in research applications. It has been shown to exhibit a range of biological activities, making it suitable for use in various fields of research. However, one limitation of this compound is its potential toxicity. While it has been shown to be relatively non-toxic in vitro and in vivo studies, further research is needed to fully understand its safety profile.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole. One area of interest is the development of this compound derivatives with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of this compound and its potential targets in various biological processes. Additionally, further studies are needed to fully understand the safety and toxicity profile of this compound in various animal models and human subjects.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has demonstrated anti-microbial activity against a range of bacteria and fungi.

properties

IUPAC Name

5-(4-bromophenyl)-2-ethylsulfanyl-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-2-21-17-19-12-16(13-8-10-14(18)11-9-13)20(17)15-6-4-3-5-7-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQAYPIEJYIJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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